(R)-3-hydroxyoctanoic acid

Catalog No.
S627679
CAS No.
44987-72-6
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-hydroxyoctanoic acid

CAS Number

44987-72-6

Product Name

(R)-3-hydroxyoctanoic acid

IUPAC Name

3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCC[C@H](CC(=O)O)O

(R)-3-hydroxyoctanoic acid, also known as (R)-3-OH-caprylic acid or (3R)-3-hydroxy-octanoate, is a type of medium-chain hydroxy acid (MCHA) found naturally in various living organisms, including yeast, plants, and humans . Research on this molecule focuses on two main areas:

Fatty Acid Biosynthesis Pathway

(R)-3-hydroxyoctanoic acid plays a role in the fatty acid biosynthesis pathway, specifically in the step where a two-carbon unit is added to a growing fatty acid chain . This pathway is essential for the production of various biological molecules, including triglycerides, phospholipids, and cholesterol. Understanding the role of (R)-3-hydroxyoctanoic acid in this process could lead to insights into the regulation of fat metabolism and potentially novel therapeutic strategies for diseases like obesity and diabetes.

Precursor for Bioactive Compounds

(R)-3-hydroxyoctanoic acid can be obtained from polyhydroxyalkanoates (PHAs), which are natural biopolymers produced by some bacteria . Researchers have explored the potential of using (R)-3-hydroxyoctanoic acid as a starting material for the synthesis of various bioactive compounds, including:

  • Antimicrobial agents: Studies have investigated (R)-3-hydroxyoctanoic acid derivatives for their potential to fight bacteria and fungi .
  • Anticancer agents: Some research suggests that (R)-3-hydroxyoctanoic acid derivatives might have antiproliferative effects on certain cancer cell lines .

(R)-3-hydroxyoctanoic acid is an organic compound with the molecular formula C₈H₁₆O₃. It is classified as a beta-hydroxy fatty acid and is notable for its chiral nature, specifically being the (R)-enantiomer of 3-hydroxyoctanoic acid. This compound is recognized for its potential applications in the biomedical and pharmaceutical fields, particularly as a building block in the synthesis of various bioactive molecules .

The specific mechanism of action of (R)-3-hydroxyoctanoic acid is still under investigation. However, its presence in fatty acid biosynthesis suggests it might play a role in the formation of certain cellular components. Additionally, its potential as an MCT oil biomarker could be linked to its absorption and metabolic processes within the body []. More research is needed to fully understand its biological functions.

The chemical reactivity of (R)-3-hydroxyoctanoic acid is primarily characterized by its hydroxyl group, which can participate in various reactions typical of alcohols. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in creating bioderived polymers.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Reduction: (R)-3-hydroxyoctanoic acid can also undergo reduction to yield alkanes or alcohols with different chain lengths.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis and materials science.

(R)-3-hydroxyoctanoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of (R)-3-hydroxyoctanoic acid possess significant antimicrobial activity against a range of pathogenic bacteria and yeasts .
  • Metabolic Marker: It may serve as a marker for defects in beta-hydroxy fatty acid metabolism, indicating its relevance in metabolic studies .

The compound's biological significance underscores its potential role in therapeutic applications.

Several methods have been developed for synthesizing (R)-3-hydroxyoctanoic acid:

  • Microbial Fermentation: Utilizing genetically modified strains of Pseudomonas species to produce polyhydroxyalkanoates, which can be hydrolyzed to yield (R)-3-hydroxyoctanoic acid. This method is advantageous due to its sustainability and efficiency .
  • Chemical Synthesis: Traditional organic synthesis routes can also be employed, including asymmetric synthesis techniques that leverage chiral catalysts to produce the (R)-enantiomer selectively.

These methods highlight the compound's accessibility for research and industrial applications.

(R)-3-hydroxyoctanoic acid has several notable applications:

  • Biodegradable Polymers: It serves as a monomer for producing biodegradable polyhydroxyalkanoates, which are environmentally friendly alternatives to conventional plastics.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Food Industry: The compound may also find applications as a food additive or preservative due to its antimicrobial properties.

These applications demonstrate the compound's versatility across multiple industries.

Research into the interactions of (R)-3-hydroxyoctanoic acid with biological systems has revealed:

  • Synergistic Effects: When combined with other antimicrobial agents, it can enhance their efficacy against resistant strains of bacteria.
  • Metabolic Pathways: Studies indicate that it plays a role in metabolic pathways involving fatty acids, impacting energy metabolism and cellular function.

Such interactions are crucial for understanding its full potential in therapeutic contexts.

(R)-3-hydroxyoctanoic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
3-Hydroxybutyric AcidShort-chain hydroxy fatty acidImportant in energy metabolism and ketogenesis
3-Hydroxydecanoic AcidMedium-chain hydroxy fatty acidUsed in polymer production similar to (R)-3-hydroxyoctanoic acid
4-Hydroxybutyric AcidShort-chain hydroxy fatty acidNeuroprotective effects; involved in GABA metabolism
2-Hydroxyoctanoic AcidHydroxy fatty acidPotential use in surfactants and emulsifiers

The uniqueness of (R)-3-hydroxyoctanoic acid lies in its specific chain length and chiral configuration, contributing to distinct biological activities and applications compared to these similar compounds.

R-3-HOA belongs to the class of 3-hydroxy fatty acids, characterized by a hydroxyl group (-OH) at the third carbon of an eight-carbon aliphatic chain. Its systematic IUPAC name is (3R)-3-hydroxyoctanoic acid, with the molecular formula C₈H₁₆O₃ (molecular weight: 160.21 g/mol). The compound’s structure includes:

  • A carboxylic acid group (-COOH) at the terminal carbon.
  • A hydroxyl group (-OH) at the third carbon in the R-configuration.
  • A saturated hydrocarbon chain (C8:0).

The stereochemistry is critical, as the R-enantiomer exhibits distinct biological activities compared to its S-counterpart.

Historical Context and Discovery

R-3-HOA was first identified as a metabolite in bacterial polyhydroxyalkanoate (PHA) depolymerization processes. Key milestones include:

  • 1980s: Detection in Pseudomonas putida as a monomeric unit of medium-chain-length PHAs.
  • 1990s: Characterization in human urine as a β-oxidation intermediate linked to metabolic disorders.
  • 2000s: Recognition as a signaling molecule in plant-insect interactions (e.g., orchid-honeybee communication).

Advances in chiral chromatography and mass spectrometry enabled its isolation and structural elucidation.

Natural Occurrence and Distribution

Occurrence in Humans and Mammals

R-3-HOA is a β-oxidation intermediate in fatty acid metabolism. It accumulates in:

  • Urine and plasma of individuals with inborn errors of fatty acid oxidation (e.g., long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency).
  • Human placenta, suggesting a role in lipid signaling during gestation.

Presence in Plant Systems

  • Orchids: Emitted by Cymbidium floribundum as a pollinator attractant for Japanese honeybees (Apis cerana japonica).
  • Engineered plants: Arabidopsis thaliana modified to express bacterial PHA synthases produce R-3-HOA as part of peroxisomal PHA granules.

Microbial Production and Utilization

  • Pseudomonads: Pseudomonas putida and P. fluorescens synthesize R-3-HOA during PHA degradation under nutrient-limited conditions.
  • Yeast: Apis cerana-associated microbes produce R-3-HOA as part of glycolipid biosynthesis.

Stereochemistry and Enantiomeric Specificity

The R-configuration at the third carbon governs its biological activity:

  • Enzymatic specificity: Bacterial PHA depolymerases (e.g., from Pseudomonas fluorescens GK13) hydrolyze PHAs exclusively into R-enantiomers.
  • Biosignaling: The R-form acts as an endogenous agonist for hydroxycarboxylic acid receptor 3 (HCA₃) in humans, influencing immune responses.
  • Antimicrobial activity: The R-enantiomer inhibits Candida albicans hyphae formation at 2.8–7.0 mM, while the S-form is inactive.

Significance in Academic and Industrial Research

Academic Research

  • Biomaterial science: R-3-HOA is a monomer for medium-chain-length PHAs, studied for their elastomeric properties in tissue engineering.
  • Metabolic engineering: Strains like P. putida GPo1 are optimized for R-3-HOA production via fed-batch fermentation (yield: 18 g/L).
  • Chemical synthesis: Derivatives like 3-halooctanoic acids exhibit quorum-sensing inhibition in Pseudomonas aeruginosa.

Industrial Applications

  • Medical devices: PHAs containing R-3-HOA are used in biodegradable sutures and drug delivery systems.
  • Green chemistry: Alkaline hydrolysis of HAAs (R-3-HOA dimers) enables scalable production of enantiopure monomers.

Molecular Structure and Formula

(R)-3-hydroxyoctanoic acid possesses the molecular formula C₈H₁₆O₃ with an average molecular weight of 160.21 grams per mole [1] [4]. The compound exhibits a monoisotopic molecular weight of 160.109944378 atomic mass units [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-hydroxyoctanoic acid, reflecting its stereochemical configuration [1] [4].

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as CCCCCC@@HCC(O)=O, which clearly indicates the stereochemical center at the third carbon position [4]. The International Chemical Identifier Key for this compound is NDPLAKGOSZHTPH-SSDOTTSWSA-N, providing a unique identifier for the R-enantiomer [4]. The molecule consists of an eight-carbon aliphatic chain with a carboxylic acid functional group at one terminus and a secondary hydroxyl group positioned at the third carbon atom from the carboxyl end [1] [2].

Stereochemistry and Chirality

R Configuration and Absolute Configuration

The absolute configuration of (R)-3-hydroxyoctanoic acid is designated by the R descriptor at the C3 stereogenic center [3] [4]. According to the Cahn-Ingold-Prelog priority rules, the hydroxyl group at the third carbon position adopts the R configuration, indicating a specific three-dimensional arrangement of substituents around the chiral center [3] [4]. This stereochemical assignment is critical for understanding the compound's biological activity and metabolic fate.

The compound belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a carbon chain length of 6 to 12 atoms [4]. The stereochemical notation [C@@H] in the SMILES representation specifically denotes the R configuration at the hydroxyl-bearing carbon center [4]. This absolute configuration is maintained throughout various chemical transformations and biological processes involving the compound.

Comparison with (S)-3-Hydroxyoctanoic Acid

The S-enantiomer of 3-hydroxyoctanoic acid, designated as (S)-3-hydroxyoctanoic acid, serves as the mirror image counterpart to the R-form [6]. While both enantiomers share identical molecular formulas and molecular weights, they differ significantly in their stereochemical properties and biological activities [6] [9]. The S-enantiomer carries the CAS Registry Number 33796-86-0, distinct from the R-form's CAS number 44987-72-6 [3] [6].

The International Chemical Identifier Key for the S-enantiomer is NDPLAKGOSZHTPH-ZETCQYMHSA-N, differing from the R-form in the stereochemical descriptor portion [6]. The SMILES notation for the S-enantiomer appears as CCCCCC@HCC(O)=O, where the single @ symbol indicates the opposite stereochemical configuration compared to the double @@ notation in the R-form [6]. These structural differences translate into distinct optical rotation properties, with the R-form typically exhibiting dextrorotatory behavior while the S-form displays levorotatory characteristics [9].

Physicochemical Properties

Biosynthetic Pathways

Fatty Acid Biosynthesis Pathway

(R)-3-Hydroxyoctanoic acid is fundamentally integrated into the fatty acid biosynthesis pathway as a key intermediate metabolite [1] [2]. The biosynthesis of fatty acids follows a well-characterized pathway where acetyl coenzyme A serves as the primary building block [3] [4]. In this pathway, fatty acids are constructed through sequential addition of two-carbon units derived from acetyl coenzyme A, with all fatty acids being synthesized by the sequential addition of two-carbon units to a growing chain [3] [4].

The fatty acid synthase complex catalyzes the formation of long-chain fatty acids from acetyl coenzyme A, malonyl coenzyme A, and nicotinamide adenine dinucleotide phosphate [1]. This multifunctional protein complex contains seven distinct catalytic activities and includes an acyl carrier protein component [1]. In bacteria, each step in fatty acid synthesis is catalyzed by separate enzymes, while in vertebrates, fatty acid synthesis is catalyzed by an immense, multienzyme complex called fatty acid synthase that contains two identical subunits of 2505 amino acids each and catalyzes all steps in the pathway [3] [4].

During the fatty acid biosynthesis cycle, (R)-3-hydroxyoctanoic acid emerges as an intermediate through the action of 3-ketoacyl acyl carrier protein reductase, which catalyzes the reduction of 3-ketoacyl-acyl carrier protein to 3-hydroxyacyl-acyl carrier protein using nicotinamide adenine dinucleotide phosphate [5]. The enzyme shows activity on a range of 3-ketoacyl-acyl carrier proteins with chain lengths varying between 4 and 10 carbons, positioning (R)-3-hydroxyoctanoic acid within the optimal substrate range for this enzymatic conversion [5].

β-Oxidation of Medium-Chain Fatty Acids

β-Oxidation represents a critical catabolic pathway where (R)-3-hydroxyoctanoic acid functions both as an intermediate and end product [6] [7]. The process involves the systematic breakdown of fatty acid molecules in the mitochondria of eukaryotes to generate acetyl coenzyme A [6] [7]. Medium-chain fatty acids, including octanoic acid, undergo β-oxidation through a four-step cyclical process [8].

The β-oxidation pathway produces (R)-3-hydroxyoctanoic acid through the hydration of trans-2-octenoyl coenzyme A by enoyl coenzyme A hydratase [8]. This hydration reaction adds water across the double bond, yielding an alcohol group on the β-carbon with specific stereospecificity for the R-configuration [8]. The reaction is analogous to the fumarase reaction in the citric acid cycle, sharing the same stereospecificity and enolic intermediate formation [8].

Medium-chain acyl coenzyme A dehydrogenase plays a crucial role in mitochondrial fatty acid β-oxidation, particularly for medium-chain substrates [6]. The enzyme is vital for generating energy during extended fasting or high-energy demand periods, especially when liver glycogen stores are depleted [6]. Research has demonstrated that β-oxidation of medium-chain fatty acids, including octanoic acid, shows distinct characteristics compared to long-chain fatty acid oxidation [9].

Peroxisomal β-oxidation also contributes to (R)-3-hydroxyoctanoic acid metabolism, particularly for very long-chain fatty acids that are initially processed in peroxisomes until octanoyl coenzyme A is formed, at which point the products undergo mitochondrial oxidation [7]. This dual-compartment processing ensures comprehensive fatty acid catabolism across different chain lengths [7].

Metabolic Intermediates and Regulation

The formation and regulation of (R)-3-hydroxyoctanoic acid involves complex metabolic intermediates and regulatory mechanisms [5]. The compound serves as a metabolic intermediate connecting fatty acid biosynthesis and catabolism pathways [5]. During fatty acid synthesis, the intermediate 3-ketoacyl-acyl carrier protein is reduced to form 3-hydroxyacyl-acyl carrier protein by the action of 3-ketoacyl acyl carrier protein reductase [5].

The regulation of this biosynthetic step involves nicotinamide adenine dinucleotide phosphate as a cofactor, with the enzyme showing strict dependence on this reduced nucleotide [5]. The enzymatic activity is subject to metabolic regulation through substrate availability and cofactor ratios, particularly the nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate ratio [5].

In bacterial systems, the regulation involves complex feedback mechanisms where the accumulation of fatty acid intermediates can influence the overall biosynthetic flux [5]. The regulation also encompasses the coordinate expression of genes encoding fatty acid biosynthetic enzymes, ensuring balanced production of fatty acid intermediates including (R)-3-hydroxyoctanoic acid [5].

Metabolic Fate in Eukaryotes

Metabolic Pathways in Humans

In human metabolism, (R)-3-hydroxyoctanoic acid participates in multiple interconnected pathways with significant physiological implications [1] [10]. The compound is involved in the fatty acid biosynthesis pathway and has been detected in various human tissues and biological fluids [1] [10]. As a medium-chain hydroxy acid, it belongs to the class of organic compounds with 6 to 12 carbon atoms in the side chain [1] [11].

(R)-3-Hydroxyoctanoic acid serves as the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor encoded by the human gene HCAR3 [12] [13]. This receptor interaction represents a crucial signaling mechanism in human metabolism [13] [14]. The receptor is coupled to Gi proteins and mediates anti-lipolytic effects in adipocytes through inhibition of adenylyl cyclase [14] [15].

The metabolic fate of (R)-3-hydroxyoctanoic acid in humans includes its conversion through ω-oxidation pathways [10] [16]. Research has demonstrated that urinary 3-hydroxy dicarboxylic acids are derived from the ω-oxidation of 3-hydroxy fatty acids and subsequent β-oxidation of longer-chain 3-hydroxy dicarboxylic acids [16]. This metabolic conversion involves cytochrome P450 enzymes, particularly CYP4F11, which catalyzes the ω-oxidation of 3-hydroxy fatty acids [17].

Human liver postmitochondrial fractions can metabolize 3-hydroxy fatty acids, including (R)-3-hydroxyoctanoic acid, through ω-oxidation to produce ω-hydroxy metabolites and corresponding 3-hydroxy dicarboxylic acids [16]. The compound also participates in mitochondrial β-oxidation, where it can be converted to shorter-chain metabolites through the sequential removal of two-carbon units [16].

Metabolic Pathways in Plants

3.2.2.1. Role in Plant Signaling

In plants, (R)-3-hydroxyoctanoic acid and related 3-hydroxy fatty acids participate in sophisticated signaling networks that regulate growth, development, and stress responses [18] [19]. Plant cells utilize 3-hydroxy fatty acid intermediates as signaling molecules that influence gene expression and cellular metabolism [18]. Research has demonstrated that treatment of wild-type seedlings with 3-hydroxyoctanoic acid produces morphological changes similar to those observed in enoyl coenzyme A hydratase 2 mutant plants [18].

The signaling function involves the interaction with metabolic pathways that control cell expansion and root development [18]. When applied at physiologically relevant concentrations, 3-hydroxyoctanoic acid inhibits root elongation and reduces cotyledon expansion in Arabidopsis seedlings [18]. This inhibitory effect is reversible, indicating that the compound functions as a regulatory signal rather than a toxic agent [18].

The signaling mechanism appears to involve the target of rapamycin pathway, which is an ancient signaling system that coordinates growth and development with available energy and nutrients [19]. 3-Hydroxypropylglucosinolate, a related hydroxy compound, has been shown to interact with target of rapamycin signaling genes, suggesting that hydroxy fatty acids may utilize similar mechanisms [19].

Plants also utilize 3-hydroxy fatty acids in intercellular communication, particularly in the context of plant-microbe interactions [20]. Medium-chain 3-hydroxy fatty acids can trigger immune responses in plants, with the compounds being sensed in a chain length- and hydroxylation-specific manner [20]. Free (R)-3-hydroxydecanoic acid represents the strongest immune elicitor in this system [20].

3.2.2.2. Involvement in Plant Defense Mechanisms

The involvement of (R)-3-hydroxyoctanoic acid in plant defense mechanisms represents a crucial aspect of plant immunity and stress response [20] [21]. Plants have evolved sophisticated defense systems that recognize and respond to pathogen-associated molecular patterns, including medium-chain 3-hydroxy fatty acids derived from bacterial pathogens [20].

Research has demonstrated that bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants through the lectin receptor-like kinase LORE [20]. The recognition system is highly specific, with 3-hydroxydecanoyl chains serving as the structural element sensed by the plant's immune receptors [20]. This recognition triggers downstream defense responses that help protect the plant from bacterial infection [20].

The defense signaling involves complex phytohormone networks, including salicylic acid, jasmonic acid, and ethylene pathways [21] [22]. These hormone systems interact through cross-talk mechanisms that allow plants to fine-tune their immune responses [22]. The salicylic acid pathway primarily responds to biotrophic pathogens, while the jasmonic acid pathway is activated in response to necrotrophic pathogens and tissue-damaging herbivores [22].

Plant defense responses also involve the production of volatile organic compounds that can serve as warning signals to neighboring plants or attract beneficial organisms [21]. The regulation of these responses involves complex signaling cascades that integrate multiple environmental and metabolic cues [21].

Metabolic Pathways in Yeast and Fungi

In yeast and fungi, (R)-3-hydroxyoctanoic acid participates in specialized metabolic pathways that differ significantly from those in higher eukaryotes [23] [24] [25]. Fungal systems, particularly Mucor species, have been extensively studied for their ability to metabolize trans-2-alkenoic acids and produce 3-hydroxyoctanoic acid through hydration reactions [23] [24].

Mucor species demonstrate the capacity to convert trans-2-octenoic acid into 3-hydroxyoctanoic acid through a reversible hydration reaction [23] [24]. This metabolic transformation occurs in phosphate buffer solutions and represents part of a broader metabolic pathway that ultimately produces monooctyl phosphate as the final metabolite [24]. The pathway involves the sequential conversion: 3-hydroxyoctanoic acid to trans-2-octenoic acid to trans-2-octenol to 1-octanol to monooctyl phosphate [24].

Yeast species exhibit distinct metabolic characteristics in their central carbon metabolism, with pathways that are basically identical between different species [25]. However, the regulation mechanisms for nutrient uptake, enzyme isoforms, and fermentation-respiration balance differ substantially, making yeasts a metabolically heterogeneous group [25]. The oxidative phosphorylation system in yeast involves multiple nicotinamide adenine dinucleotide reoxidation mechanisms, including external nicotinamide adenine dinucleotide dehydrogenases and the glycerol 3-phosphate shuttle [25].

Fungal metabolism of 3-hydroxy fatty acids also involves their association with surface structures and cellular morphology [26] [27]. Various 3-hydroxy oxylipins are widely distributed in the fungal domain and are closely associated with surface ornamentations [26]. These compounds may play roles in cell aggregation and spore release from sexual structures [26].

Enzymatic Systems Involved in (R)-3-Hydroxyoctanoic Acid Metabolism

Dehydrogenases and Reductases

Dehydrogenases and reductases constitute the primary enzymatic systems responsible for the oxidation-reduction reactions involving (R)-3-hydroxyoctanoic acid [28] [29] [30]. 3-Hydroxyacyl coenzyme A dehydrogenase type-2 represents a key mitochondrial enzyme involved in fatty acid, branched-chain amino acid, and steroid metabolism pathways [28]. This enzyme functions as an (S)-3-hydroxyacyl coenzyme A dehydrogenase in mitochondrial fatty acid β-oxidation, catalyzing the reversible conversion of (S)-3-hydroxyacyl coenzyme A to 3-ketoacyl coenzyme A [28].

The enzyme demonstrates preferential activity toward straight medium- and short-chain acyl coenzyme A substrates, with highest efficiency for (3S)-hydroxybutanoyl coenzyme A [28]. The enzymatic mechanism involves the oxidation of the hydroxyl group at the 3-position, utilizing nicotinamide adenine dinucleotide as the electron acceptor [28]. This dehydrogenase activity is crucial for the continuation of the β-oxidation cycle [28].

3-Hydroxybutyrate dehydrogenase represents another important enzyme in this category, catalyzing the oxidation of 3-hydroxymonocarboxylic acids [29]. This enzyme belongs to the oxidoreductase class and acts on the carbon-hydrogen-oxygen group of donors, using nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron acceptors [29].

Oxidoreductases play essential roles in both aerobic and anaerobic metabolism, participating in glycolysis, tricarboxylic acid cycle, oxidative phosphorylation, and amino acid metabolism [30]. These enzymes catalyze the transfer of electrons from one molecule to another, with dehydrogenases specifically transferring hydrogen to electron acceptors such as nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, or flavin enzymes [30].

Hydrolases and Esterases

Hydrolases and esterases represent crucial enzymatic systems for the breakdown and modification of (R)-3-hydroxyoctanoic acid and its derivatives [31] [32] [33] [34]. These enzymes catalyze hydrolysis reactions that break chemical bonds through the addition of water molecules [33]. Hydrolases are classified as enzyme commission class 3 and can be further subdivided based on the specific bonds they hydrolyze [31] [33].

Esterases, belonging to the hydrolase family, specifically cleave ester bonds and are classified under enzyme commission 3.1 [31] [35] [34]. These enzymes do not require cofactors, making them attractive biocatalysts for various biochemical applications [35]. Esterases hydrolyze short-chain carboxylic acids with fewer than 12 carbon atoms, positioning them as relevant enzymes for (R)-3-hydroxyoctanoic acid metabolism [35].

Polyhydroxyalkanoate depolymerases represent specialized hydrolases that can degrade poly(3-hydroxyoctanoic acid) polymers to release (R)-3-hydroxyoctanoic acid monomers [36] [37]. Pseudomonas fluorescens GK13 produces an extracellular depolymerase that can completely hydrolyze poly(3-hydroxyoctanoic acid) to release (R)-3-hydroxyoctanoic acid [36]. The enzyme demonstrates high specificity for the polymer substrate and produces primarily dimeric esters of 3-hydroxyoctanoic acid as intermediate products [37].

The depolymerase enzyme exhibits enhanced activity in the presence of detergents and organic solvents, indicating its robust catalytic properties [36]. The enzyme maintains activity even after treatment with sodium dodecyl sulfate-denaturing conditions, suggesting structural stability [36]. The hydrolysis products have been identified through chemical analysis, confirming the production of (R)-3-hydroxyoctanoic acid monomers [36].

Transferases and Ligases

Transferases and ligases constitute essential enzymatic systems for the biosynthesis and interconversion of (R)-3-hydroxyoctanoic acid derivatives [38]. 3-Hydroxyacyl-acyl carrier protein-coenzyme A transferase, encoded by the phaG gene, represents a key enzyme linking fatty acid biosynthesis to medium-chain-length polyhydroxyalkanoate biosynthesis [38]. This enzyme was initially identified as a transferase that converts 3-hydroxyacyl groups from acyl carrier protein to coenzyme A [38].

However, recent research suggests that PhaG functions as a 3-hydroxyacyl-acyl carrier protein thioesterase rather than a transferase, producing 3-hydroxy fatty acids directly [38]. This enzymatic activity provides the substrate for subsequent ligation reactions that form 3-hydroxyacyl coenzyme A derivatives [38]. The PhaG enzyme demonstrates activity toward various chain-length 3-hydroxyacyl substrates [38].

3-Hydroxyacyl coenzyme A ligases represent crucial enzymes for the activation of 3-hydroxy fatty acids [38]. The AlkK enzyme from Pseudomonas oleovorans demonstrates 3-hydroxyacyl coenzyme A ligase activity, catalyzing the conversion of 3-hydroxyalkanoate substrates into 3-hydroxyalkanoate coenzyme A thioester precursors [38]. This enzymatic reaction requires adenosine triphosphate and coenzyme A as cofactors [38].

Several Pseudomonas putida genes encode proteins with homology to AlkK, serving as candidates for 3-hydroxyacyl coenzyme A ligase activity involved in polyhydroxyalkanoate biosynthesis [38]. These ligases are essential for providing the activated (R)-3-hydroxyacyl coenzyme A precursors required for polymer synthesis [38].

Biochemical Regulation and Homeostasis

Feedback Mechanisms

Feedback mechanisms play a crucial role in maintaining homeostasis of (R)-3-hydroxyoctanoic acid metabolism [14] [39] [40]. The primary feedback mechanism involves the hydroxycarboxylic acid receptor 3-mediated anti-lipolytic effects in adipocytes [14] [15]. When (R)-3-hydroxyoctanoic acid binds to hydroxycarboxylic acid receptor 3, it activates Gi protein-coupled signaling pathways that result in the inhibition of adenylyl cyclase [14].

This inhibition leads to decreased cyclic adenosine monophosphate levels and subsequent reduction in hormone-sensitive lipase activity [40] [15]. The anti-lipolytic effect serves as a negative feedback mechanism that limits further fatty acid mobilization when β-oxidation products accumulate [40]. This feedback system is particularly important during periods of increased fatty acid oxidation, such as fasting or high energy demand states [15].

The feedback mechanism activated by 3-hydroxyoctanoic acid further limits its own synthesis and may serve to prevent excessive accumulation of β-oxidation intermediates [39]. This regulatory system ensures metabolic balance and prevents potential cytotoxic effects from intermediate accumulation [39]. The receptor-mediated signaling also involves β-arrestin-2 recruitment, which is relevant for cell-cell adhesion and additional signaling cascades [13].

Hydroxycarboxylic acid receptor 3 signaling demonstrates natural biased agonism, where different ligands can activate distinct downstream pathways [13] [14]. This biased signaling allows for fine-tuned regulation of metabolic processes depending on the specific ligand and cellular context [14].

Hormonal Regulation

Hormonal regulation of (R)-3-hydroxyoctanoic acid metabolism involves multiple endocrine factors that coordinate fatty acid metabolism with overall energy homeostasis [41] [42]. Insulin represents a primary hormonal regulator that influences fatty acid biosynthesis and oxidation pathways [41]. During fed states, insulin promotes fatty acid synthesis while inhibiting β-oxidation, thereby reducing the production of (R)-3-hydroxyoctanoic acid [41].

Glucagon and cortisol exert opposing effects, promoting fatty acid oxidation and ketogenesis during fasting states [41]. These hormones activate transcriptional programs that enhance the expression of enzymes involved in β-oxidation, potentially increasing (R)-3-hydroxyoctanoic acid production [41]. The hormonal regulation involves complex signaling cascades that integrate nutritional status with metabolic flux [41].

The peroxisome proliferator-activated receptor α pathway represents a crucial transcriptional regulatory mechanism [41]. This nuclear receptor responds to fatty acid ligands and regulates the expression of genes involved in fatty acid oxidation [41]. The pathway is subject to regulation by mammalian target of rapamycin complex 1, which inhibits peroxisome proliferator-activated receptor α when nutrients are abundant [41].

Fibroblast growth factor 21 serves as an important hormonal mediator that links fatty acid metabolism to systemic energy homeostasis [41]. This hormone is induced by peroxisome proliferator-activated receptor α activation and helps coordinate metabolic responses to nutritional changes [41]. The hormonal network ensures appropriate metabolic responses to changing energy demands and nutrient availability [43].

Diurnal and Circadian Variations

Diurnal and circadian variations in (R)-3-hydroxyoctanoic acid metabolism reflect the temporal coordination of metabolic processes with daily behavioral and environmental cycles [44] [45] [46]. Fatty acid metabolism exhibits pronounced circadian rhythms that are driven by both environmental cues and endogenous circadian clocks [45] [47]. These rhythms ensure optimal energy utilization and storage throughout the day-night cycle [47].

Research has demonstrated significant diurnal variations in fatty acid-related metabolites, with distinct patterns observed for different fatty acid species [46]. Circadian rhythms in fatty acid metabolism are found in approximately 65% of measured variables when data are expressed as percentages of their respective mean values [46]. The rhythms typically show nocturnal peaks for synthesis markers and daytime peaks for oxidation markers [44].

The circadian regulation involves multiple molecular mechanisms, including histone deacetylase 3-controlled hepatic lipid metabolism [45]. This epigenetic regulation coordinates the expression of metabolic genes with circadian timing [45]. The rhythms persist even during fasting conditions, indicating that they are not simply secondary to feeding-fasting cycles [47].

Bile acid metabolism, which is closely linked to fatty acid metabolism, also exhibits pronounced diurnal variations [48] [49]. The circadian profiles show enhanced bacterial dehydroxylation during fasting phases and efficient hepatic reconjugation during fed phases [48]. These rhythms are regulated by the farnesoid X receptor and its downstream targets [48].

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

UNII

8M44B02CSJ

Related CAS

120659-38-3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxyoctanoic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 04-14-2024

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